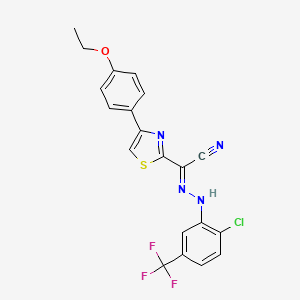

![molecular formula C6H5ClN4 B2555462 6-Chloroimidazo[1,2-b]pyridazin-8-amine CAS No. 1161847-36-4](/img/structure/B2555462.png)

6-Chloroimidazo[1,2-b]pyridazin-8-amine

描述

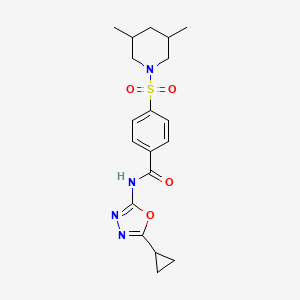

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a heterocyclic compound. It has a molecular formula of C6H5ClN4 and a molecular weight of 168.58 . It’s a useful research chemical .

Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[1,2-b]pyridazin-8-amine is 1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-b]pyridazin-8-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学研究应用

Synthesis Techniques

Convergent Synthesis : A streamlined synthesis method for vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors involves using 6-chloroimidazo[1,2-b]pyridazine. The process includes a one-pot reaction and an SNAr reaction with phenols, demonstrating its applicability in the bulk supply of these compounds (Ishimoto et al., 2013).

Direct Arylation Methodology : Employing microwave-assisted one-pot Suzuki coupling and palladium-catalysed arylation, the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine has been achieved, allowing the synthesis of various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

Nucleophilic Substitutions : Studies on perchloro compounds like pentachloroimidazo[1,2—b]pyridazine reveal insights into the nucleophilic substitution reactions, particularly at position 8, offering a pathway for further chemical modifications (Stanovnik et al., 1972).

Chemical and Physical Properties

Photoelectron Spectroscopy : The photoelectron spectra of 6-chloroimidazo[1,2-b]pyridazine, among other compounds, have been studied to understand lone pair interactions and electronic structure, contributing to our understanding of its chemical behavior (Kovač et al., 1980).

Ring Isomerization : Research on the reaction of 3-hydrazino-4-amino-6-chloropyridazine with formic acid has led to the identification of a ring isomerization product, expanding our knowledge of the chemical transformations possible with this compound (Yanai et al., 1972).

Biological Activity

Antimicrobial Activity : New sulfonamide and amide derivatives containing 6-chloro-2-substituted aryl(imidazo[1,2-b]pyridazine) have been synthesized and demonstrated in vitro antimicrobial activity against various bacteria and fungi, indicating potential therapeutic applications (Bhatt et al., 2016).

Anticonvulsant Properties : The synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives and their evaluation for anticonvulsant activity suggest potential medical applications, with some compounds showing significant effectiveness and low neurotoxicity (Dong et al., 2015).

安全和危害

属性

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHAQNBCDQRTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-b]pyridazin-8-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)

![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)

![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)

![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)